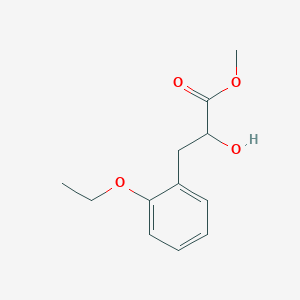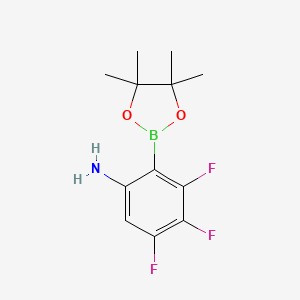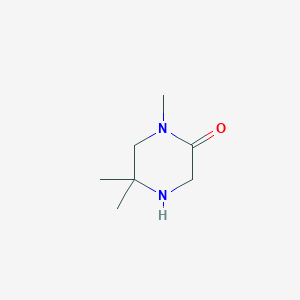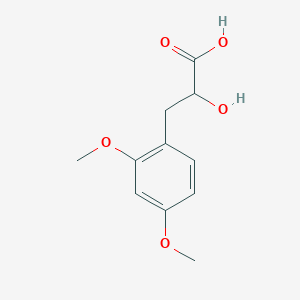![molecular formula C9H16ClNO3 B15316747 2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride CAS No. 2803863-82-1](/img/structure/B15316747.png)
2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a morpholine ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride typically involves the following steps:
Cyclopropanation: : The starting material, a suitable cyclopropane derivative, undergoes cyclopropanation to introduce the cyclopropyl group.
Morpholine Introduction: : The cyclopropyl group is then reacted with morpholine to form the morpholin-4-ylcyclopropyl intermediate.
Acidification: : The intermediate is then subjected to acidification to produce the acetic acid derivative.
Hydrochloride Formation: : Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: : The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can be compared to other similar compounds, such as:
2-cyclopropyl-2-(morpholin-4-yl)acetic acid: : This compound has a similar structure but lacks the hydrochloride salt.
Other cyclopropyl-containing compounds: : These compounds may have different functional groups or substituents, leading to different properties and applications.
The uniqueness of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2803863-82-1 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(1-morpholin-4-ylcyclopropyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(1-2-9)10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H |
InChI Key |
MSRKFFLSFWXDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



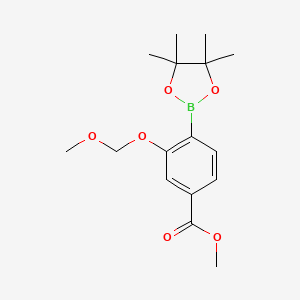

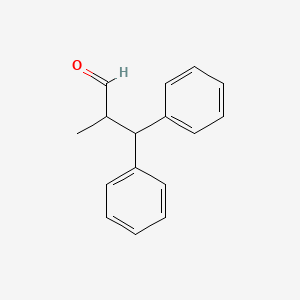
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
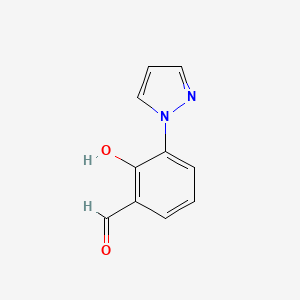
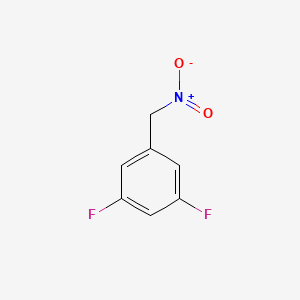
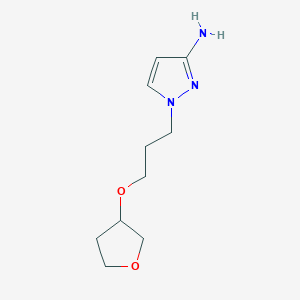
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

